molecular formula C19H40O2 B1263980 1-(2-Methoxyethoxy)hexadecane

1-(2-Methoxyethoxy)hexadecane

Cat. No.: B1263980
M. Wt: 300.5 g/mol
InChI Key: IQXJCCZJOIKIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethoxy)hexadecane is a branched alkane derivative featuring a 16-carbon backbone (hexadecane) with a 2-methoxyethoxy (-OCH₂CH₂OCH₃) functional group attached to the terminal carbon.

Properties

Molecular Formula

C19H40O2

Molecular Weight

300.5 g/mol

IUPAC Name

1-(2-methoxyethoxy)hexadecane

InChI

InChI=1S/C19H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-19-18-20-2/h3-19H2,1-2H3

InChI Key

IQXJCCZJOIKIAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCCOC

Synonyms

alpha-Hexadecyl-omega-Hydroxypoly(oxy-1,2-Ethanediyl)
Brij 52
Brij 56
Brij 58
Brij-58
Brij58
Cetomacrogol
Cetomacrogol 1000
n Hexadecane Polyoxyethylene Glycol Monether
n-Hexadecane Polyoxyethylene Glycol Monether
Polyethylene Glycol Cetyl Ether
Polyethylene Glycol Monohexadecyl Ethe

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications References
1-(2-Methoxyethoxy)hexadecane C₁₉H₄₀O₂ 300.53 Ether, methoxy, long alkyl Potential surfactant, solubilizing agent
Hexadecane C₁₆H₃₄ 226.45 Alkane Hydrophobic solvent; microbial studies
1,2-Epoxyhexadecane C₁₆H₃₂O 240.42 Epoxide Reactive intermediate; skin irritant
1-Methoxyoctadecane C₁₉H₄₀O 284.53 Methoxy, long alkyl Lubricant; low polarity solvent
1-(2,2-Dimethoxyethoxy)hexane C₁₀H₂₂O₃ 190.28 Ether, dimethoxy Solvent; intermediate in organic synthesis

Physicochemical Properties

  • Hydrophobicity :
    • Hexadecane is highly hydrophobic, as evidenced by its low affinity for E. coli 189p in microbial adhesion assays .
    • In contrast, this compound’s polar ether group likely enhances water solubility compared to hexadecane, though its long alkyl chain retains some hydrophobicity.
  • Reactivity :
    • 1,2-Epoxyhexadecane is reactive due to its strained epoxide ring, making it prone to nucleophilic attacks (e.g., hydrolysis) . The ether group in this compound is less reactive under standard conditions.
  • Thermal Stability :
    • Methoxyalkanes like 1-Methoxyoctadecane exhibit higher boiling points than alkanes due to polar functional groups . This compound likely follows this trend.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethoxy)hexadecane
Reactant of Route 2
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1-(2-Methoxyethoxy)hexadecane

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